Neryl diphosphate

Description

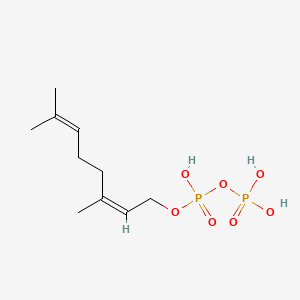

Structure

3D Structure

Properties

IUPAC Name |

[(2Z)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVPGTZRZFNKDS-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316517 | |

| Record name | Neryl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16751-02-3 | |

| Record name | Neryl diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16751-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neryl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neryl pyrophosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE3FJQ4F6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of neryl diphosphate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of neryl diphosphate (B83284) (NPP), a key intermediate in isoprenoid metabolism. It details its chemical structure, physicochemical properties, biosynthetic pathway, and its role as a precursor in the formation of various monoterpenes. Furthermore, this document outlines detailed experimental protocols for the enzymatic synthesis and analysis of NPP, and discusses its regulatory role in isoprenoid biosynthesis.

Chemical Structure and Properties of Neryl Diphosphate

This compound is an organic compound classified as a polyprenol diphosphate.[1] It is the cis-isomer of the more commonly known geranyl diphosphate (GPP).[2] The molecule consists of a ten-carbon monoterpenoid, nerol, which is esterified with a diphosphate group. The chemical structure is characterized by a (Z)-configuration at the C2-C3 double bond of the neryl moiety.

The IUPAC name for this compound is [(2Z)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate.[1] It is also commonly referred to as neryl pyrophosphate (NPP).[1][3] At a physiological pH of 7.3, it exists predominantly as the trianion, this compound(3-).[2]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₂₀O₇P₂ | [1] |

| Molecular Weight | 314.21 g/mol | [1][4] |

| Monoisotopic Mass | 314.068426 Da | [1] |

| CAS Number | 16751-02-3 | [3][4] |

| Canonical SMILES | CC(=CCC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)C | [1] |

| Solubility | Soluble in water and most aqueous buffers (> 5 mg/mL) | [3] |

| Storage Conditions | Store dry at -20°C. Stock solutions should be stored frozen. | [3] |

Biosynthesis and Metabolism

This compound is synthesized from the fundamental C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[5] These precursors are themselves produced via the mevalonate (B85504) (MVA) pathway in eukaryotes or the non-mevalonate/methylerythritol 4-phosphate (MEP) pathway in bacteria and plants.[5]

The key enzyme responsible for NPP synthesis is This compound synthase (NDPS) , a cis-prenyltransferase.[6][7] This enzyme catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the C10 this compound.[6][7]

References

- 1. echelon-inc.com [echelon-inc.com]

- 2. Metabolic engineering of monoterpene biosynthesis in tomato fruits via introduction of the non-canonical substrate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound (NPP) - Echelon Biosciences [echelon-inc.com]

- 6. Monoterpenes in the glandular trichomes of tomato are synthesized from a this compound precursor rather than geranyl diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoterpenes in the glandular trichomes of tomato are synthesized from a this compound precursor rather than geranyl diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Neryl diphosphate biosynthesis pathway in plants.

An In-depth Technical Guide to the Neryl Diphosphate (B83284) Biosynthesis Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The biosynthesis of monoterpenes, a diverse class of plant specialized metabolites with significant commercial and ecological roles, has traditionally been understood to proceed via the C10 precursor geranyl diphosphate (GPP). However, groundbreaking research has unveiled an alternative, non-canonical pathway centered on the cis-isomer of GPP, neryl diphosphate (NPP). This pathway, catalyzed by a distinct class of cis-prenyltransferases, leads to a unique spectrum of monoterpenes that are often inaccessible through the GPP-dependent route. This guide provides a comprehensive technical overview of the NPP biosynthesis pathway in plants, detailing the core enzymatic steps, regulatory mechanisms, and relevant experimental methodologies. It aims to serve as a critical resource for researchers exploring plant metabolic diversity and for professionals seeking to leverage this pathway for metabolic engineering and the development of novel bioactive compounds.

The Core this compound (NPP) Pathway

The established paradigm for monoterpene biosynthesis involves the head-to-tail condensation of the five-carbon (C5) precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), by a trans-prenyltransferase, geranyl diphosphate synthase (GPPS), to form GPP[1]. However, a parallel pathway exists in certain plants, such as tomato (Solanum lycopersicum), that utilizes the same C5 building blocks but produces the cis-isomer, NPP[2][3][4].

The key enzyme governing this alternative route is This compound Synthase (NDPS1) , a cis-prenyltransferase[2][3]. This enzyme catalyzes the condensation of DMAPP and IPP to form NPP[2][3]. NDPS1 belongs to a structurally distinct class of enzymes from the trans-prenyltransferases and appears to employ a different catalytic mechanism[2].

Once synthesized, NPP serves as the preferred substrate for a specific subset of monoterpene synthases (mTPS). A well-characterized example is Phellandrene Synthase 1 (PHS1) from tomato glandular trichomes, which utilizes NPP to produce β-phellandrene as its primary product, along with other monoterpenes[2][3]. The product profile generated from NPP is distinct from that produced when the same enzyme is supplied with GPP, highlighting the importance of the precursor's stereochemistry in determining the final metabolic output[5][6]. This discovery has revised the textbook view that GPP is the universal precursor for all monoterpenes[2][3].

The fundamental steps are visualized below:

Caption: Core this compound (NPP) biosynthesis pathway in plants.

Comparative Overview: NPP vs. GPP Pathways

The existence of parallel pathways for NPP and GPP synthesis allows for greater metabolic diversity and regulatory control[6]. While both pathways utilize the same C5 precursors from the methylerythritol phosphate (B84403) (MEP) pathway in plastids, they are catalyzed by stereochemically distinct synthases, leading to isomeric C10 diphosphates. These distinct precursors are then channeled into different downstream terpene synthases to produce unique blends of monoterpenes.

Caption: Comparison of the GPP (canonical) and NPP (alternative) pathways.

Quantitative Data

Table 1: Kinetic Properties of Plant cis-Prenyltransferases

Quantitative analysis of enzyme kinetics is crucial for understanding pathway flux and for metabolic engineering applications. Data for cis-prenyltransferases is still emerging compared to their trans- counterparts.

| Enzyme | Plant Source | Substrate(s) | Km (μM) | Reference |

| CPT2 (NNPPS) | Solanum lycopersicum | IPP | 16.7 ± 1.5 | [7] |

| CPT2 (NNPPS) | Solanum lycopersicum | DMAPP | 40 (fixed) | [7] |

| CPT2 (NNPPS) | Solanum lycopersicum | GPP | 40.0 ± 4.0 | [7] |

| CPT2 (NNPPS) | Solanum lycopersicum | NPP | 48.7 ± 5.0 | [7] |

| CPT2 (NNPPS) | Solanum lycopersicum | FPP | 40 (fixed) | [7] |

Note: Data for NDPS1 (SlCPT1) specifically was not available in the provided search results, but data for a related cis-prenyltransferase (CPT2) from the same gene cluster is shown. CPT2 is a nerylthis compound synthase (NNPPS) but can utilize shorter chain precursors.[7]

Table 2: Representative Monoterpene Products from NPP Pathway

The product profile of terpene synthases is highly dependent on the isomeric substrate. The NPP pathway is responsible for the synthesis of specific monoterpenes in tomato trichomes.

| Plant/System | Terpene Synthase | Primary Substrate | Major Products | Reference |

| S. lycopersicum (trichomes) | PHS1 | NPP | β-Phellandrene, α-Phellandrene, Limonene, δ-2-Carene | [2][3] |

| Engineered Tomato Fruits | NDPS1 + PHS1 | NPP (engineered) | β-Phellandrene and other NPP-derived monoterpenes | [5] |

| Engineered Yeast | SlNPPS1 + ShLimS | NPP (engineered) | Limonene | [8] |

| Engineered Yeast | SlNPPS1 + ShPinS | NPP (engineered) | α-Pinene, Limonene | [8] |

Regulation and Metabolic Engineering

Gene Clustering and Tissue-Specific Expression

In tomato, several genes involved in terpene biosynthesis, including NDPS1 (also referred to as CPT1), PHS1 (TPS20), and another cis-prenyltransferase CPT2, are physically located in a gene cluster on chromosome 8[3][7][9]. This co-location facilitates the coordinated regulation of the pathway. The expression of these genes is often highly localized. For instance, NDPS1 and PHS1 are predominantly expressed in the type VI glandular trichomes on the plant epidermis, which are specialized metabolic factories for monoterpene production[2][3][6].

Metabolic Interactions and Regulation

The introduction or accumulation of NPP can have broader metabolic consequences. In vitro assays have demonstrated that NPP acts as an inhibitor of geranylgeranyl diphosphate synthase (GGPS), a key enzyme in the biosynthesis of carotenoids and gibberellins[5]. This inhibition explains the reduced lycopene (B16060) content observed in tomato fruits engineered to produce NPP[5]. When NPP is consumed by a co-expressed terpene synthase (like PHS1), the inhibition is relieved, leading to a recovery of lycopene levels[5]. This highlights a critical regulatory crosstalk between different branches of terpenoid metabolism.

Metabolic Engineering Applications

The discovery of the NPP pathway has opened new avenues for metabolic engineering.

-

Novel Compound Production in Plants: By expressing NDPS1 in tissues that normally do not produce NPP, such as tomato fruit, it is possible to generate novel monoterpene profiles[5]. Co-expression of NDPS1 with a suitable terpene synthase can create new volatile blends, potentially enhancing pest resistance or fruit aroma[5].

-

Orthogonal Pathway in Microbes: The NPP pathway can be reconstituted in microbial hosts like Saccharomyces cerevisiae[8][10]. Since yeast does not natively produce NPP, this pathway is "orthogonal" to the host's metabolism. This strategy avoids competition for the native GPP and FPP pools, which are essential for sterol biosynthesis, thereby potentially leading to higher yields of desired monoterpenes[10]. Engineering canonical GPP-dependent terpene synthases to improve their efficiency with NPP is a key strategy for maximizing production in these systems[10].

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of NDPS1

This protocol outlines a general workflow for producing recombinant NDPS1 protein in E. coli for biochemical characterization.

Caption: Workflow for heterologous expression and purification of NDPS1.

Protocol 2: In Vitro NDPS1 Enzyme Assay

This assay measures the formation of NPP from its C5 precursors.

-

Reaction Mixture Preparation: In a final volume of 100 µL, combine the following in a microfuge tube:

-

Incubation: Incubate the reaction mixture at 30°C for 15-60 minutes[7][11].

-

Reaction Quenching: Stop the reaction. For subsequent analysis, the method depends on the detection strategy.

-

For Radiolabeling: Quench the reaction by adding 1 volume of 1 N HCl[7]. This also hydrolyzes the diphosphate moiety from the product.

-

For LC-MS: Quench by adding cold EDTA or an organic solvent like methanol.

-

-

Product Extraction & Analysis:

-

Radiolabeling: After acid hydrolysis, extract the resulting neryl alcohol with ethyl acetate. Quantify the radioactivity in the organic phase using liquid scintillation counting[7].

-

LC-MS/MS: Analyze the quenched reaction mixture directly using liquid chromatography coupled with tandem mass spectrometry to detect NPP[12].

-

Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify the volatile monoterpene products generated by coupling an NDPS1 assay with a monoterpene synthase (mTPS).

-

Coupled Enzyme Assay: Perform the enzyme assay as described in Protocol 2, but include a purified mTPS (e.g., PHS1) in the reaction mixture. Overlay the aqueous reaction with an organic solvent (e.g., hexane (B92381) or pentane) to trap the volatile products.

-

Incubation: Incubate at 30°C for 1-2 hours to allow for both NPP synthesis and its subsequent conversion to monoterpenes[11].

-

Extraction: Vigorously mix the tube to ensure all volatile products are partitioned into the organic layer. Centrifuge to separate the phases and carefully collect the upper organic layer.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the organic extract into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the different monoterpene isomers. A typical temperature program might be: start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min.

-

Detection: The mass spectrometer will fragment the eluting compounds. Identify the monoterpenes by comparing their mass spectra and retention times to those of authentic standards and library databases (e.g., NIST).

-

Conclusion and Future Outlook

The discovery of the this compound biosynthesis pathway represents a significant advancement in our understanding of plant specialized metabolism. It demonstrates that stereochemical control at the C10 precursor level is a key strategy plants use to diversify their chemical repertoire. For researchers, this pathway underscores that much remains to be discovered even in well-studied metabolic networks[2]. For drug development and metabolic engineering professionals, the NPP pathway offers a powerful new toolkit. By harnessing cis-prenyltransferases and their associated terpene synthases, it is possible to design and construct novel biosynthetic routes in both plants and microbial systems, enabling the sustainable production of high-value monoterpenes for applications in pharmaceuticals, fragrances, and agriculture. Future research will likely focus on identifying new cis-prenyltransferases and NPP-dependent synthases from a broader range of plant species, further elucidating their complex regulatory networks, and optimizing their application in synthetic biology platforms.

References

- 1. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoterpenes in the glandular trichomes of tomato are synthesized from a this compound precursor rather than geranyl diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoterpenes in the glandular trichomes of tomato are synthesized from a this compound precursor rather than geranyl diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. staff.cimap.res.in [staff.cimap.res.in]

- 5. Metabolic engineering of monoterpene biosynthesis in tomato fruits via introduction of the non-canonical substrate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Old substrates for new enzymes of terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the Diterpenoid Lycosantalonol via Nerylthis compound in Solanum lycopersicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of the Diterpenoid Lycosantalonol via Nerylthis compound in Solanum lycopersicum | PLOS One [journals.plos.org]

- 10. Orthogonal monoterpenoid biosynthesis in yeast constructed on an isomeric substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echelon-inc.com [echelon-inc.com]

The Non-Canonical Precursor: Neryl Diphosphate's Pivotal Role in Monoterpene Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, geranyl diphosphate (B83284) (GPP) has been considered the universal precursor for the vast and diverse class of monoterpenes. However, a growing body of evidence has unveiled a pivotal role for its cis-isomer, neryl diphosphate (NPP), in the biosynthesis of specific monoterpenes in various organisms, particularly in plants. This technical guide provides an in-depth exploration of the synthesis and utilization of NPP, challenging the classical view of monoterpene biosynthesis and opening new avenues for metabolic engineering and drug discovery. We will delve into the enzymatic machinery responsible for NPP formation, its selective use by specialized monoterpene synthases, and the distinct profiles of monoterpenes that result from this non-canonical pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.

Introduction: A Paradigm Shift in Monoterpene Biosynthesis

Monoterpenes are a class of C10 isoprenoids renowned for their diverse biological activities and applications in pharmaceuticals, fragrances, and agriculture.[1] The biosynthesis of these compounds has traditionally been understood to proceed from the head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form geranyl diphosphate (GPP), the trans-isomer of the C10 prenyl diphosphate.[2][3] Monoterpene synthases (MTPSs) were then thought to utilize GPP to generate the vast array of cyclic and acyclic monoterpene skeletons.

However, pioneering research, notably in the glandular trichomes of tomato (Solanum lycopersicum), has demonstrated that monoterpenes can be synthesized from this compound (NPP), the cis-isomer of GPP.[2][4][5] This discovery was substantiated by the identification of a novel class of enzymes, the cis-prenyltransferases, specifically this compound synthase 1 (NDPS1), which catalyzes the formation of NPP directly from IPP and DMAPP.[2][4][6] This finding has reshaped our understanding of monoterpene biosynthesis, revealing a parallel and distinct pathway that contributes significantly to the chemical diversity of these natural products.

The Synthesis of this compound: The Role of cis-Prenyltransferases

The key enzymatic step differentiating the NPP pathway from the canonical GPP pathway is the stereochemistry of the initial condensation reaction. While GPP synthases (GPPS), which are trans-prenyltransferases, produce the (E)-isomer, this compound synthases (NDPS) are cis-prenyltransferases that synthesize the (Z)-isomer.[2][7]

This compound Synthase (NDPS)

The first dedicated NDPS, NDPS1, was identified in the glandular trichomes of the cultivated tomato (Solanum lycopersicum).[2][4] This enzyme catalyzes the condensation of IPP and DMAPP to form NPP.[2] The discovery of NDPS1 provided the missing link to explain the in vivo production of monoterpenes that were preferentially formed from NPP in vitro.[2]

Utilization of this compound by Monoterpene Synthases

The existence of a dedicated pathway for NPP synthesis implies the presence of monoterpene synthases (MTPSs) that can efficiently utilize this substrate. Indeed, studies have shown that certain MTPSs exhibit a preference for NPP over GPP, leading to the production of distinct monoterpene profiles.[2][8]

A prime example is phellandrene synthase 1 (PHS1) from tomato trichomes.[2][4] While PHS1 can utilize both GPP and NPP in vitro, its product profile when using NPP almost perfectly matches the monoterpene composition found in the trichomes.[2] In contrast, the products formed from GPP are significantly different and are only minor constituents in vivo.[2] This strongly suggests that NPP is the physiologically relevant substrate for PHS1 in tomato trichomes.[1][2]

Kinetic Preference of Monoterpene Synthases

The substrate preference of MTPSs can be quantified by comparing their kinetic parameters (Km and kcat) with GPP and NPP. In many cases, while an enzyme might be able to utilize both substrates, the catalytic efficiency (kcat/Km) is often higher for one isomer, indicating its preferred substrate.

Quantitative Data on Enzyme Kinetics

The following table summarizes the kinetic parameters of key enzymes involved in the NPP-mediated monoterpene synthesis pathway. This data is crucial for understanding the efficiency and substrate preference of these enzymes.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Phellandrene Synthase 1 (PHS1) | Solanum lycopersicum | This compound (NPP) | 0.6 ± 0.1 | 0.14 ± 0.01 | 2.3 x 105 | [2] |

| Phellandrene Synthase 1 (PHS1) | Solanum lycopersicum | Geranyl Diphosphate (GPP) | 51 ± 9 | 0.03 ± 0.002 | 5.9 x 102 | [2] |

| Nerol (B1678202) Synthase (GmNES) | Glycine max | This compound (NPP) | Not Reported | Not Reported | Not Reported | [8] |

| Nerol Synthase (GmNES) | Glycine max | Geranyl Diphosphate (GPP) | No Activity | No Activity | No Activity | [8] |

| 1,8-Cineole Synthase (SfCinS1) | Salvia fruticosa | Geranyl Diphosphate (GPP) | 0.213 min-1 µM-1 | Not Reported | Not Reported | [9] |

| 1,8-Cineole Synthase (SfCinS1) | Salvia fruticosa | This compound (NPP) | 0.137 min-1 µM-1 | Not Reported | Not Reported | [9] |

| Limonene Synthase (ClLimS) | Citrus limon | Geranyl Diphosphate (GPP) | 0.735 min-1 µM-1 | Not Reported | Not Reported | [9] |

| Limonene Synthase (ClLimS) | Citrus limon | This compound (NPP) | 0.456 min-1 µM-1 | Not Reported | Not Reported | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon these findings.

Expression and Purification of Recombinant Enzymes

A common workflow is used for the expression and purification of enzymes like NDPS1 and PHS1 for in vitro characterization.

Protocol:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the glandular trichomes of S. lycopersicum using a suitable kit. First-strand cDNA is synthesized using a reverse transcriptase.[2]

-

Gene Amplification and Cloning: The open reading frames of the target genes (e.g., NDPS1, PHS1) are amplified by PCR using gene-specific primers. The PCR product is then cloned into an expression vector, often containing a polyhistidine tag for purification.[2]

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[2]

-

Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is purified from the soluble fraction using affinity chromatography (e.g., nickel-nitrilotriacetic acid [Ni-NTA] agarose).[2] The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Protocol for NDPS1 Activity Assay:

-

The reaction mixture contains the purified NDPS1 enzyme in a buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT).[2]

-

The substrates, IPP and [14C]DMAPP, are added to initiate the reaction.

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped, and the product, [14C]NPP, is dephosphorylated to nerol using alkaline phosphatase.[2]

-

The resulting nerol is extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) and liquid scintillation counting to quantify the product.[2]

Protocol for MTPS Activity Assay:

-

The purified MTPS (e.g., PHS1) is incubated in a similar reaction buffer as above.

-

The substrate, either NPP or GPP, is added to start the reaction.

-

The reaction mixture is overlaid with an organic solvent (e.g., pentane) to trap the volatile monoterpene products.

-

After incubation, the organic layer is collected and analyzed by GC-MS to identify and quantify the monoterpene products.[2]

Signaling Pathways and Logical Relationships

The discovery of the NPP pathway has significant implications for understanding the regulation of specialized metabolism in plants. The expression of NDPS1 and specific MTPS genes, like PHS1, is often spatially and temporally controlled, for instance, being highly expressed in glandular trichomes, which are specialized sites of secondary metabolite production.[2][6]

This compound and Irregular Monoterpenes

Beyond its role as a precursor to regular monoterpenes, NPP is also implicated in the biosynthesis of irregular monoterpenes. These compounds are characterized by a non-head-to-tail linkage of their isoprene (B109036) units. For instance, lavandulyl diphosphate (LPP), the precursor to lavandulol (B192245) and its derivatives, is formed by the head-to-middle condensation of two DMAPP units.[10] Interestingly, some enzymes with homology to cis-prenyltransferases, like the lavandulyl diphosphate synthase (LPPS) from Lavandula, catalyze this unusual condensation reaction.[10] Furthermore, wild-type this compound synthase from Solanum lycopersicum has been shown to catalyze the formation of irregular monoterpene diphosphates when supplied only with DMAPP, highlighting the catalytic plasticity of these enzymes.[11][12]

Conclusion and Future Perspectives

The elucidation of the this compound pathway represents a significant advancement in our understanding of terpenoid biosynthesis. It underscores the metabolic plasticity of plants and reveals a previously underappreciated layer of complexity in the generation of chemical diversity. For researchers in drug development, the ability to manipulate this pathway through metabolic engineering offers exciting possibilities for producing novel or high-value monoterpenoids in microbial or plant-based systems.[13][14][15] Future research will likely focus on the discovery of new cis-prenyltransferases and their associated monoterpene synthases from a wider range of organisms, the structural and mechanistic basis for their substrate and product specificity, and the regulatory networks that control these specialized metabolic pathways. This knowledge will be instrumental in harnessing the full potential of monoterpenes for therapeutic and other biotechnological applications.

References

- 1. Old substrates for new enzymes of terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoterpenes in the glandular trichomes of tomato are synthesized from a this compound precursor rather than geranyl diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ENZYME - 2.5.1.142 nerylthis compound synthase [enzyme.expasy.org]

- 4. Monoterpenes in the glandular trichomes of tomato are synthesized from a this compound precursor rather than geranyl diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoterpenes in the glandular trichomes of tomato are synthesized from a this compound precursor rather than geranyl diphosphate | Semantic Scholar [semanticscholar.org]

- 6. pnas.org [pnas.org]

- 7. cis-Prenyltransferase: New Insights into Protein Glycosylation, Rubber Synthesis, and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Orthogonal monoterpenoid biosynthesis in yeast constructed on an isomeric substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Engineering of a Plant Isoprenyl Diphosphate Synthase for Development of Irregular Coupling Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Engineering of a Plant Isoprenyl Diphosphate Synthase for Development of Irregular Coupling Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic engineering of monoterpene biosynthesis in tomato fruits via introduction of the non-canonical substrate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Isomeric Distinction: A Technical Guide to Neryl Diphosphate and Geranyl Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between neryl diphosphate (B83284) (NPP) and geranyl diphosphate (GPP), two pivotal isomeric precursors in the vast and complex world of terpenoid biosynthesis. A comprehensive understanding of their distinct chemical properties, biosynthetic pathways, and differential utilization by enzymes is critical for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics.

The Fundamental Difference: A Matter of Stereochemistry

Neryl diphosphate and geranyl diphosphate are both 10-carbon (C10) isoprenoid pyrophosphates, serving as the fundamental building blocks for all monoterpenes. The crucial distinction between them lies in the stereochemistry of the double bond at the C2-C3 position. GPP possesses a trans or (E) configuration, while NPP has a cis or (Z) configuration.[1][2] This seemingly subtle difference in spatial arrangement has profound implications for their biological activity and the types of monoterpenes they can generate.

Chemical Structure:

-

Geranyl Diphosphate (GPP): [(2E)-3,7-dimethylocta-2,6-dien-1-yl] diphosphate

-

This compound (NPP): [(2Z)-3,7-dimethylocta-2,6-dien-1-yl] diphosphate

This isomeric difference dictates how these molecules fit into the active sites of various terpene synthase enzymes, ultimately influencing the reaction cascade and the final terpene products.

Biosynthesis: Two Distinct Enzymatic Routes

Both GPP and NPP are synthesized from the same five-carbon (C5) precursors: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3] However, the enzymes that catalyze their formation are distinct, representing a key control point in monoterpene biosynthesis.

-

Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form GPP. GPPS is a trans-prenyltransferase.[4]

-

This compound Synthase (NDPS1): This enzyme, a cis-prenyltransferase, also catalyzes the condensation of DMAPP and IPP, but in a manner that results in the formation of the cis-isomer, NPP. The discovery of NDPS1 in tomato trichomes challenged the long-held belief that GPP was the universal precursor for all monoterpenes.[1][5]

The existence of these two distinct synthases allows for the differential production of GPP and NPP in various plant tissues and organisms, leading to a greater diversity of monoterpene profiles.

Enzymatic Utilization and Product Diversity

The stereochemistry of GPP and NPP directly influences their interaction with monoterpene synthases (mTPS), the enzymes responsible for cyclizing these precursors into a vast array of monoterpene structures. While many mTPS can utilize both GPP and NPP, their catalytic efficiency and the resulting product profiles can vary significantly.[1][2]

Generally, the trans geometry of GPP requires an isomerization step to a linalyl diphosphate intermediate within the enzyme's active site before cyclization can occur.[6] In contrast, the cis geometry of NPP is often considered pre-organized for cyclization, potentially leading to a more direct route to cyclic monoterpenes.[2]

Data Presentation: Kinetic Parameters of Monoterpene Synthases

The following table summarizes the kinetic parameters of a representative monoterpene synthase, 1,8-cineole synthase from Salvia fruticosa (SfCinS), and its mutants, with both GPP and NPP as substrates. This data highlights the substrate preference and catalytic efficiency of the enzyme for each isomer.

| Enzyme Variant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Wild-type SfCinS | GPP | 1.5 ± 0.2 | 0.08 ± 0.003 | 5.3 x 104 |

| NPP | 2.8 ± 0.4 | 0.05 ± 0.002 | 1.8 x 104 | |

| SfCinSF571H | GPP | 1.2 ± 0.1 | 0.07 ± 0.002 | 5.8 x 104 |

| NPP | 7.6 ± 1.1 | 0.03 ± 0.001 | 0.4 x 104 | |

| SfCinSF571V | GPP | 10.2 ± 1.5 | 0.04 ± 0.002 | 0.4 x 104 |

| NPP | 2.5 ± 0.3 | 0.09 ± 0.004 | 3.6 x 104 |

Data adapted from Plasticity engineering of plant monoterpene synthases and application for microbial production of monoterpenoids.[3]

As the data indicates, the wild-type enzyme shows a preference for GPP. However, a single amino acid substitution (F571V) can dramatically shift the substrate preference towards NPP, demonstrating the molecular basis for the evolution of specialized monoterpene biosynthetic pathways.[3]

Experimental Protocols

Heterologous Expression and Purification of Neryl/Geranyl Diphosphate Synthase

This protocol describes the expression of a His-tagged synthase in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

References

- 1. Old substrates for new enzymes of terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plasticity engineering of plant monoterpene synthases and application for microbial production of monoterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of monoterpene cyclases by inert analogues of geranyl diphosphate and linalyl diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Cis-Isomer: A Technical Guide to the Discovery and History of Neryl Diphosphate in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biosynthesis of monoterpenes, a diverse class of secondary metabolites with significant commercial and ecological roles, has traditionally been understood to proceed via the trans-isomer geranyl diphosphate (B83284) (GPP). However, groundbreaking research, primarily in tomato (Solanum lycopersicum), has unveiled an alternative pathway utilizing the cis-isomer, neryl diphosphate (NPP). This discovery has reshaped our understanding of terpenoid biosynthesis and opened new avenues for metabolic engineering and drug development. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to NPP in plant metabolism, with a focus on the core enzymes and pathways involved.

Introduction: A Paradigm Shift in Monoterpene Biosynthesis

For decades, the textbook model of monoterpene biosynthesis centered exclusively on GPP as the universal precursor.[1] Early studies with partially purified monoterpene synthases and labeling experiments solidified this view.[1] However, the discovery of a dedicated pathway for the synthesis and utilization of NPP in the glandular trichomes of tomato challenged this long-held dogma.[2] This finding has significant implications, as the stereochemistry of the precursor molecule can dramatically influence the profile of the resulting monoterpene products, thereby expanding the chemical diversity achievable in plants.

The Seminal Discovery in Solanum lycopersicum

The pivotal discovery of the NPP pathway emerged from studies on the glandular trichomes of the cultivated tomato (Solanum lycopersicum cv. M82). These specialized structures are veritable factories for a complex mixture of volatile terpenes, with the monoterpene β-phellandrene being a major constituent.[3]

Identification of this compound Synthase 1 (NDPS1)

Through expressed sequence tag (EST) analysis of tomato trichomes, a novel cis-prenyltransferase, this compound Synthase 1 (NDPS1), was identified.[2] This enzyme catalyzes the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form NPP.[2] This was a landmark finding, as it provided the first direct evidence for the enzymatic machinery capable of producing NPP as a primary product in a plant secondary metabolism pathway.

Phellandrene Synthase 1 (PHS1): A Substrate-Specific Terpene Synthase

Concurrently, a monoterpene synthase, Phellandrene Synthase 1 (PHS1), was also identified from tomato trichomes.[2] Crucially, in vitro assays demonstrated that PHS1 preferentially utilizes NPP as a substrate to produce a blend of monoterpenes that precisely mirrors the composition found in the trichomes, with β-phellandrene as the major product.[2] While PHS1 can also use GPP, it exhibits a very poor affinity for this substrate, and the resulting product profile is significantly different from that observed in vivo.[2][4]

The this compound Metabolic Pathway

The discovery of NDPS1 and the substrate preference of PHS1 established a new, parallel pathway for monoterpene biosynthesis in plants.

Experimental Evidence and Methodologies

The elucidation of the NPP pathway relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Purification of Recombinant Enzymes

To characterize the function of NDPS1 and PHS1, the corresponding genes were cloned and expressed in Escherichia coli. The recombinant proteins were then purified for use in in vitro enzyme assays.

Protocol 1: Heterologous Expression and Purification of NDPS1

-

Gene Amplification and Cloning: The open reading frame of SlNDPS1 is amplified from tomato trichome cDNA and cloned into an expression vector (e.g., pET series) with a His-tag for affinity purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Affinity Purification: The bacterial cells are harvested and lysed. The His-tagged NDPS1 is purified from the soluble protein fraction using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

-

Protein Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

Enzyme Assays

4.2.1. This compound Synthase (NDPS) Assay (Non-Radioactive)

This assay quantifies the production of NPP from IPP and DMAPP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Protocol 2: Non-Radioactive NDPS Assay

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT), IPP, and DMAPP.

-

Enzyme Addition: Initiate the reaction by adding the purified recombinant NDPS1.

-

Incubation: Incubate the reaction at 30°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA in formic acid).

-

LC-MS/MS Analysis: Analyze the reaction products by LC-MS/MS. NPP is identified and quantified based on its retention time and mass-to-charge ratio (m/z) compared to an authentic standard.

4.2.2. Phellandrene Synthase (PHS1) Assay

This assay determines the product profile of PHS1 when supplied with NPP or GPP.[2]

Protocol 3: PHS1 Assay and Product Analysis by GC-MS

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, the substrate (NPP or GPP), and purified recombinant PHS1.

-

Incubation: Incubate the reaction at 30°C.

-

Product Extraction: Extract the volatile monoterpene products by adding an organic solvent (e.g., hexane) and vortexing.

-

GC-MS Analysis: Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the monoterpene products based on their retention times and mass spectra.

Analysis of In Vivo Products

To confirm the physiological relevance of the NPP pathway, the monoterpene composition of tomato trichomes is analyzed.

Protocol 4: Extraction and Analysis of Monoterpenes from Tomato Trichomes

-

Trichome Collection: Briefly dip tomato leaves in an organic solvent such as methyl tert-butyl ether (MTBE) to dissolve the contents of the glandular trichomes.[3]

-

Internal Standard: Add an internal standard (e.g., isobutylbenzene) for quantification.

-

GC-MS Analysis: Analyze the extract by GC-MS to determine the monoterpene profile.

Quantitative Data Summary

The following tables summarize the key quantitative data that underpin our understanding of the NPP pathway in tomato.

Table 1: Kinetic Parameters of Solanum lycopersicum this compound Synthase 1 (SlNDPS1)

| Substrate | Km (µM) |

| IPP | 273 ± 38 |

| DMAPP | 243 ± 212 |

Data obtained from assays with recombinant SlNDPS1.

Table 2: Product Profile of Solanum lycopersicum Phellandrene Synthase 1 (PHS1) with Different Substrates

| Substrate | Major Product(s) | Minor Products | In Vivo Correlation (Tomato Trichomes) |

| This compound (NPP) | β-Phellandrene | α-Pinene, 2-Carene, Limonene, Myrcene | High |

| Geranyl Diphosphate (GPP) | Myrcene, Ocimene isomers | - | Low |

Product profiles determined by in vitro assays with recombinant PHS1.[2]

Table 3: Monoterpene Composition of Solanum lycopersicum cv. M82 Trichomes

| Monoterpene | Relative Abundance (%) |

| β-Phellandrene | ~70 |

| 2-Carene | ~10 |

| α-Phellandrene | ~5 |

| Limonene | ~5 |

| α-Pinene | ~3 |

| Myrcene | ~2 |

| Other Monoterpenes | ~5 |

Approximate values based on GC-MS analysis of trichome extracts.[3]

Broader Implications and Future Directions

The discovery of the NPP pathway has several important implications:

-

Expanded Chemical Diversity: The use of a cis-prenyl diphosphate precursor provides a mechanism for the biosynthesis of a different array of monoterpenes than those derived from GPP.

-

Metabolic Engineering: The genes of the NPP pathway, such as NDPS1 and PHS1, are valuable tools for the metabolic engineering of novel monoterpene profiles in various host organisms for applications in flavors, fragrances, and pharmaceuticals.

-

Regulatory Crosstalk: The presence of NPP can have regulatory effects on other isoprenoid pathways. For instance, NPP has been shown to be an inhibitor of geranylgeranyl diphosphate synthase (GGDPS), an enzyme involved in the biosynthesis of diterpenes and other essential metabolites.[5] This highlights the intricate regulatory network governing isoprenoid metabolism.

Future research in this area will likely focus on:

-

Discovering Novel cis-Prenyltransferases and Terpene Synthases: Exploring the plant kingdom for other examples of NPP-based pathways and the enzymes involved.

-

Understanding the Evolutionary Origins: Investigating the evolutionary history of cis-prenyltransferases and their role in the diversification of plant secondary metabolism.

-

Harnessing the Pathway for Synthetic Biology: Optimizing the expression of NPP pathway genes in microbial hosts for the sustainable production of high-value monoterpenes.

Conclusion

The discovery of the this compound pathway in plant metabolism represents a significant advancement in our understanding of terpenoid biosynthesis. It has not only revised a long-standing paradigm but has also provided new tools and insights for the manipulation of plant and microbial metabolism. For researchers and professionals in drug development and related fields, the NPP pathway offers a promising new frontier for the discovery and production of novel bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Monoterpenes in the glandular trichomes of tomato are synthesized from a this compound precursor rather than geranyl diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonradioactive assay for detecting isoprenyl diphosphate synthase activity in crude plant extracts using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EC 4.2.3.51 [iubmb.qmul.ac.uk]

- 5. Metabolic engineering of monoterpene biosynthesis in tomato fruits via introduction of the non-canonical substrate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Neryl Diphosphate as a Precursor for Insect Pheromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of terpenoid insect pheromones is a critical area of study for the development of novel and specific pest management strategies. While geranyl diphosphate (B83284) (GPP) is widely recognized as the primary C10 precursor for monoterpene pheromones, the role of its cis-isomer, neryl diphosphate (NPP), has been less understood in insects. This technical guide provides an in-depth examination of the emerging role of NPP in insect pheromone biosynthesis, with a central focus on the groundbreaking discoveries in the flea beetle, Phyllotreta striolata. We will explore the enzymatic machinery responsible for NPP synthesis, its relationship to the production of other isoprenoid precursors, and its potential, though not yet fully elucidated, role in pheromone production. This document consolidates available quantitative data, details key experimental protocols, and provides visual representations of the pertinent biochemical pathways and experimental workflows to facilitate further research in this exciting and evolving field.

Introduction: The Central Role of Isoprenoids in Insect Communication

Insects utilize a complex chemical language to mediate a variety of behaviors essential for their survival and reproduction. Pheromones, as a key component of this language, are chemical signals that trigger specific responses in conspecifics. Terpenoids, a large and diverse class of organic compounds derived from five-carbon isoprene (B109036) units, constitute a significant portion of known insect pheromones.

The biosynthesis of these terpenoid pheromones originates from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The head-to-tail condensation of these C5 units by isoprenyl diphosphate synthases (IDS) gives rise to the linear prenyl diphosphates that serve as the immediate precursors to the vast array of terpene structures. Geranyl diphosphate (GPP; C10), farnesyl diphosphate (FPP; C15), and geranylgeranyl diphosphate (GGPP; C20) are the most common of these precursors.

Traditionally, GPP, the trans-isomer of the C10 prenyl diphosphate, has been considered the universal precursor for monoterpene biosynthesis in both plants and insects. However, recent research has unveiled a more complex picture, highlighting the production and potential involvement of the cis-isomer, this compound (NPP), in these pathways.

This compound in Insect Pheromone Biosynthesis: The Case of Phyllotreta striolata

The most definitive evidence to date for the synthesis of NPP in an insect comes from studies on the crucifer flea beetle, Phyllotreta striolata. This insect produces a male-specific aggregation pheromone, (6R,7S)-himachala-9,11-diene, a sesquiterpene. Research by Beran et al. (2016) identified a novel family of terpene synthases in this species that evolved from ancestral trans-isoprenyl diphosphate synthases.

The Unique Activity of PsIDS3

Within this family of enzymes, a particular isoprenyl diphosphate synthase, designated PsIDS3 , was found to possess unique catalytic activity. Unlike canonical trans-IDS enzymes that exclusively produce trans-isomers, PsIDS3 was shown to synthesize a mixture of both cis- and trans-isomers of prenyl diphosphates.

The products of PsIDS3 include:

-

This compound (NPP)

-

(Z,Z)-Farnesyl diphosphate ((Z,Z)-FPP)

-

(Z,E)-Farnesyl diphosphate ((Z,E)-FPP)

This discovery was significant as it provided the first direct evidence of an insect enzyme capable of producing NPP.[1]

The Pheromone Biosynthesis Pathway

The aggregation pheromone of P. striolata, (6R,7S)-himachala-9,11-diene, is synthesized by another enzyme, PsTPS1 . However, in vitro assays demonstrated that PsTPS1 specifically utilizes (Z,E)-FPP as its substrate to produce the pheromone.[1] This finding indicates that while PsIDS3 produces NPP, the direct precursor for the known aggregation pheromone in this insect is a C15 isoprenoid.

The biological fate of the NPP produced by PsIDS3 in P. striolata remains an open and intriguing question. It is plausible that NPP serves as a precursor for other, yet unidentified, semiochemicals in this species, or it may be an evolutionary relic of the enzyme's catalytic promiscuity.

Quantitative Data

The following table summarizes the key quantitative findings from the study of P. striolata pheromone biosynthesis.

| Parameter | Enzyme | Value | Significance | Reference |

| Relative Gene Expression (Male vs. Female) | PsIDS3 | ~20-fold higher in males | Correlates with male-specific pheromone production. | [1] |

| Relative Gene Expression (Male vs. Female) | PsTPS1 | Similar levels in both sexes | Suggests potential roles for the enzyme in both sexes, or that its activity is regulated post-transcriptionally. | [1] |

Further kinetic data for PsIDS3 (e.g., Km, kcat for different substrates) were not detailed in the primary reference and represent a knowledge gap.

Experimental Protocols

The following protocols are based on the methodologies described by Beran et al. (2016) for the functional characterization of PsIDS3 and PsTPS1.

Heterologous Expression of Enzymes

-

Gene Synthesis and Cloning: The coding sequences for PsIDS3 and PsTPS1 were synthesized and cloned into an appropriate expression vector (e.g., pET-28a(+)) for expression in Escherichia coli.

-

Transformation: The expression constructs were transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Culture Growth: Transformed E. coli were grown in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.

-

Induction: Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at 18°C for 16-20 hours.

-

Cell Harvesting and Lysis: Cells were harvested by centrifugation and resuspended in a lysis buffer. Cell lysis was performed using sonication on ice.

-

Protein Purification: The His-tagged recombinant proteins were purified from the soluble fraction of the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

In Vitro Enzyme Assays

-

Reaction Mixture: The standard assay mixture contained the purified recombinant enzyme, a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5% (v/v) glycerol, 5 mM dithiothreitol), and the appropriate substrate(s).

-

For PsIDS3: IPP and DMAPP.

-

For PsTPS1: (Z,E)-FPP.

-

-

Incubation: The reaction mixtures were incubated at 30°C for a specified period (e.g., 1-2 hours).

-

Product Extraction (for dephosphorylation and GC-MS analysis): For analysis of the diphosphate products of PsIDS3, the reaction was stopped, and the products were dephosphorylated using alkaline phosphatase. The resulting alcohols were then extracted with an organic solvent (e.g., hexane).

-

Product Collection (for volatile analysis): For the volatile products of PsTPS1, a solid-phase microextraction (SPME) fiber was exposed to the headspace of the reaction vial during or after the incubation period.

Product Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): The extracted or collected products were analyzed by GC-MS.

-

Compound Identification: The identification of the products was based on the comparison of their mass spectra and retention times with those of authentic standards.

Visualizations

Biosynthetic Pathway in Phyllotreta striolata

References

Neryl Diphosphate: A Core Component in Specialized Terpenoid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Neryl diphosphate (B83284) (NPP) is a key intermediate in the biosynthesis of a diverse array of monoterpenes, which are integral to plant defense mechanisms and serve as precursors for pharmaceuticals and fragrances. As the cis-isomer of the more commonly known geranyl diphosphate (GPP), NPP's role highlights a significant branch in terpenoid biosynthesis that deviates from canonical pathways. This guide provides a comprehensive overview of neryl diphosphate, its nomenclature, biosynthetic pathways, and the experimental protocols used for its study.

IUPAC Name and Synonyms

The nomenclature of this compound is rooted in its chemical structure as a diphosphate ester of nerol.

-

IUPAC Name : [(2Z)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate (B84403).[1]

-

Synonyms :

Core Technical Details: Biosynthesis and Metabolic Role

This compound is a C10 isoprenoid precursor synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2][3] These precursors are themselves generated through the mevalonate (B85504) (MVA) pathway in eukaryotes or the methylerythritol phosphate (MEP) pathway in bacteria and plant plastids.[2][3]

Contrary to the traditional understanding that geranyl diphosphate (GPP) is the universal precursor for all monoterpenes, research has revealed that in the glandular trichomes of plants like the tomato (Solanum lycopersicum), monoterpenes are synthesized from this compound.[4][5] This critical discovery has redefined our understanding of terpenoid biosynthetic diversity.

The synthesis of NPP is catalyzed by a class of cis-prenyltransferases. Specifically, This compound Synthase 1 (NDPS1) condenses IPP and DMAPP to form NPP.[4][5] This NPP then serves as the substrate for various monoterpene synthases. For instance, β-phellandrene synthase 1 (PHS1) utilizes NPP to produce β-phellandrene and other monoterpenes.[4][5] Interestingly, PHS1 shows very poor affinity for GPP, underscoring the specificity of this pathway.[6][7] In vitro, however, when PHS1 is incubated with GPP, it forms different products, such as myrcene (B1677589) and ocimene.[1][6]

The presence of a dedicated NPP-based pathway allows for the production of a unique profile of monoterpenes that may not be accessible from a GPP precursor. This has significant implications for plant defense, as these specialized monoterpenes exhibit antifungal and herbivore-deterrent properties.[8] Furthermore, NPP itself can act as a metabolic regulator, for example, by inhibiting geranylgeranyl diphosphate synthase, which can impact other metabolic pathways like carotenoid production.[8][9]

Quantitative Data

The study of enzymes involved in the this compound pathway has yielded key kinetic data, which is crucial for understanding metabolic flux and for applications in metabolic engineering.

| Enzyme | Organism | Substrate(s) | KM Value | Citation(s) |

| β-Phellandrene Synthase 1 (PHS1) | Solanum lycopersicum | This compound | 9.1 µM | [1] |

| β-Phellandrene Synthase 1 (PHS1) | Solanum lycopersicum | Geranyl diphosphate | 2900 µM | [1] |

| This compound Synthase (SlNPPS) | Solanum lycopersicum | Isopentenyl diphosphate (IPP) | 273 ± 38 µM | [10] |

| This compound Synthase (SlNPPS) | Solanum lycopersicum | Dimethylallyl diphosphate (DMAPP) | 243 ± 212 µM | [10] |

Experimental Protocols

The characterization of this compound-related enzymes and their products relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

This protocol describes the heterologous expression and purification of terpene synthases (e.g., NDPS1, PHS1) in Escherichia coli for in vitro characterization.

-

Cloning : The open reading frame of the target terpene synthase gene is cloned into a suitable expression vector, such as pET-28a or pET-32a, often with an N- or C-terminal polyhistidine (His) tag for affinity purification.[11][12]

-

Transformation : The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21 (DE3) or Rosetta (DE3).[5][11][13]

-

Protein Expression :

-

A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium with the appropriate antibiotic and grown overnight at 37°C.[5]

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11]

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-0.5 mM.[11][12]

-

To enhance protein solubility, the culture is then incubated at a lower temperature, typically 16°C, for 12-20 hours.[11][12]

-

-

Cell Lysis and Purification :

-

Cells are harvested by centrifugation and resuspended in a lysis/binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 8.0).[5]

-

Cells are lysed on ice using sonication.[5]

-

The lysate is clarified by centrifugation to pellet cell debris. The supernatant containing the soluble protein is collected.[13]

-

The His-tagged protein is purified from the soluble fraction using Ni-NTA affinity chromatography according to the manufacturer's instructions.[11][13] The protein is eluted using a buffer with a high concentration of imidazole.

-

The purity and concentration of the protein are assessed by SDS-PAGE and a protein quantification assay (e.g., Bradford).

-

This protocol outlines an in vitro assay to determine the activity and product profile of a purified recombinant terpene synthase.

-

Reaction Mixture : The assay is typically performed in a glass vial to prevent loss of volatile products. The reaction mixture (total volume of 0.5-1.0 mL) contains:

-

Reaction Incubation :

-

Product Extraction :

-

After incubation, the reaction is stopped (e.g., by vigorous vortexing).

-

The mixture is centrifuged to separate the phases.

-

The organic layer containing the terpene products is carefully collected for analysis.

-

This protocol provides a general method for the identification and quantification of monoterpene products from enzymatic assays.

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

GC Column and Conditions :

-

A non-polar capillary column (e.g., MXT-1 or equivalent) is suitable for separating monoterpenes.[2]

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[9]

-

Injector Temperature : 250°C.

-

Oven Temperature Program : An initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 116°C, then at 15°C/min to 143°C, and finally at 30°C/min to 220°C, with a final hold.[9] This program should be optimized for the specific monoterpenes of interest.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Acquisition Mode : A full scan can be used for initial identification of unknown products by comparing mass spectra to libraries (e.g., NIST). For quantification of known products, Selected Ion Monitoring (SIM) mode is more sensitive and specific.[3][9]

-

-

Analysis :

-

1-2 µL of the organic extract is injected into the GC-MS.

-

Peaks are identified by comparing their retention times and mass spectra with those of authentic standards.

-

Quantification is achieved by integrating the peak areas and comparing them to a calibration curve generated from standards.

-

Visualizations

The following diagrams illustrate the core biochemical pathway and a typical experimental workflow for studying this compound metabolism.

Figure 1. Biosynthesis of β-Phellandrene via this compound.

References

- 1. uniprot.org [uniprot.org]

- 2. amt.copernicus.org [amt.copernicus.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EC 4.2.3.51 [iubmb.qmul.ac.uk]

- 7. Beta-phellandrene synthase (neryl-diphosphate-cyclizing) - Wikipedia [en.wikipedia.org]

- 8. Metabolic engineering of monoterpene biosynthesis in tomato fruits via introduction of the non-canonical substrate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering of a Plant Isoprenyl Diphosphate Synthase for Development of Irregular Coupling Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and Characterization of Two Monoterpene Synthases and a Sesquiterpene Synthase from Asarum heterotropoides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional Analysis of Two Terpene Synthase Genes Isolated from the Flowers of Hosta ‘So Sweet’ [mdpi.com]

- 13. Exploring novel bacterial terpene synthases | PLOS One [journals.plos.org]

An In-depth Technical Guide to Neryl Diphosphate: Properties, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl diphosphate (B83284) (NPP) is a pivotal intermediate in the biosynthesis of a diverse array of monoterpenes, which are of significant interest in the pharmaceutical, fragrance, and biofuel industries. As the cis-isomer of geranyl diphosphate (GPP), NPP serves as a crucial precursor in specific biosynthetic pathways, leading to the formation of unique cyclic and acyclic monoterpenoids. This technical guide provides a comprehensive overview of the physical and chemical properties of neryl diphosphate, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in key biological signaling pathways.

Physical and Chemical Properties

This compound is a hydrophilic molecule due to its charged diphosphate group. Its stability is influenced by pH and temperature, with the diphosphate bond being susceptible to hydrolysis under acidic conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₇P₂ | [1][2] |

| Molecular Weight | 314.21 g/mol | [2] |

| Charge (at pH 7.3) | -3 | [1] |

| pKa₁ (pyrophosphoric acid) | 0.85 | [3][4] |

| pKa₂ (pyrophosphoric acid) | 1.96 | [3][4] |

| pKa₃ (pyrophosphoric acid) | 6.60 | [3][4] |

| pKa₄ (pyrophosphoric acid) | 9.41 | [3][4] |

| Solubility | Soluble in water and most aqueous buffers (> 5 mg/mL). | [5] |

| Storage | Store dry at -20°C. Stock solutions should be stored frozen (-20°C or below). | [5] |

Note on pKa values: The provided pKa values are for pyrophosphoric acid and serve as an approximation for the diphosphate moiety of this compound.[3][4] At a physiological pH of approximately 7, the diphosphate group will be predominantly in a negatively charged state.[6]

Biological Role and Signaling Pathway

This compound is a key player in the biosynthesis of monoterpenes in various organisms, most notably in the glandular trichomes of tomato plants (Solanum lycopersicum).[3][7] In this pathway, NPP is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) by the enzyme this compound synthase 1 (NDPS1).[3] NPP then serves as the substrate for monoterpene synthases, such as β-phellandrene synthase 1 (PHS1), to produce a variety of monoterpenes.[7][8][9]

Figure 1: Biosynthesis of β-phellandrene from IPP and DMAPP via this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from the methods used to characterize this compound synthase.

Materials:

-

Isopentenyl diphosphate (IPP)

-

Dimethylallyl diphosphate (DMAPP)

-

Purified this compound Synthase 1 (NDPS1) enzyme

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Quenching solution (e.g., 2 M HCl or alkaline phosphatase)

-

Organic solvent for extraction (e.g., hexane)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, IPP, and DMAPP.

-

Initiate the reaction by adding a known amount of purified NDPS1 enzyme.

-

Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for a defined period.

-

Stop the reaction by adding the quenching solution. Acidification will hydrolyze the diphosphate group to the corresponding alcohol (nerol) for easier analysis by GC-MS. Alternatively, enzymatic dephosphorylation can be performed.

-

Extract the product with an equal volume of an organic solvent.

-

Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to confirm the presence of nerol.

Purification of this compound by Ion-Exchange Chromatography

This protocol provides a general framework for the purification of this compound from a reaction mixture. Optimization may be required based on the specific contaminants.

Materials:

-

Crude this compound solution

-

Anion-exchange chromatography column (e.g., DEAE-Sepharose or a similar resin)

-

Low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)

-

High-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 1 M NaCl)

-

Syringe or peristaltic pump

-

Fraction collector

Procedure:

-

Equilibrate the anion-exchange column with several column volumes of the low-salt buffer.

-

Load the crude this compound solution onto the column.

-

Wash the column with the low-salt buffer to remove unbound impurities.

-

Elute the bound this compound using a linear gradient of increasing salt concentration, created by mixing the low-salt and high-salt buffers.

-

Collect fractions and assay for the presence of this compound using a suitable method, such as an enzymatic assay or by analyzing the phosphate (B84403) content.

-

Pool the fractions containing pure this compound and desalt if necessary.

Analysis by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this compound. Due to the lability of the phosphate group, fragmentation may be observed.

Sample Preparation:

-

Dissolve the purified this compound in a solvent compatible with ESI-MS, such as a mixture of water and methanol (B129727) or acetonitrile.

Mass Spectrometry Parameters (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Negative

-

Scan Range: m/z 100-500

-

Expected Ion: [M-H]⁻ at m/z 313.06

Fragmentation: Collision-induced dissociation (CID) will likely lead to the loss of the phosphate and pyrophosphate groups. Characteristic fragment ions would correspond to the loss of H₃PO₄ (98 Da) and H₄P₂O₇ (178 Da).

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of any aerosols and prevent contact with skin and eyes. Work in a well-ventilated area.

-

Storage: Store in a tightly sealed container at -20°C.[5]

-

Disposal: Dispose of waste in accordance with local regulations for chemical waste.

Conclusion

This compound is a fundamentally important molecule in the specialized metabolism of many organisms. A thorough understanding of its physical and chemical properties, coupled with robust experimental protocols, is essential for researchers aiming to elucidate and engineer monoterpene biosynthetic pathways. This guide provides a solid foundation for the safe and effective handling and analysis of this compound in a research setting. Further investigation into its specific stability profile and the development of detailed chemical synthesis protocols will continue to advance its utility in various scientific disciplines.

References

- 1. Phosphate - Wikipedia [en.wikipedia.org]

- 2. Safety measures associated with the use of organophosphate insecticides in the Haitian malaria control programme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. Pyrophosphoric acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Beta-phellandrene synthase (neryl-diphosphate-cyclizing) - Wikipedia [en.wikipedia.org]

- 8. EC 4.2.3.51 [iubmb.qmul.ac.uk]

- 9. Biosynthesis of the Diterpenoid Lycosantalonol via Nerylthis compound in Solanum lycopersicum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of Neryl Diphosphate and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenoids represent the largest and most diverse class of natural products, with pivotal roles in plant physiology and immense potential in pharmaceuticals, fragrances, and biofuels. At the heart of monoterpene (C10) biosynthesis lie the isomeric prenyl diphosphate (B83284) precursors: neryl diphosphate (NPP), geranyl diphosphate (GPP), and linalyl diphosphate (LPP). The stereochemistry of these molecules is a critical determinant of the vast structural diversity observed in monoterpenes, as the specific geometry of the precursor profoundly influences the cyclization cascades catalyzed by terpene synthases (TPS). This technical guide provides a comprehensive examination of the stereochemistry of NPP and its isomers, their distinct biosynthetic pathways, their roles as substrates for terpene synthases, and the experimental protocols used for their study.

Introduction: The Isoprenoid Building Blocks

All isoprenoids are synthesized from the fundamental five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2][3] These precursors are generated through two primary and distinct metabolic routes: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and most bacteria.[1][2][3][4][5] The head-to-tail condensation of DMAPP and IPP gives rise to the C10 acyclic prenyl diphosphates, the direct precursors to the monoterpenoid class of natural products.

The C10 Isomeric Precursors: A Stereochemical Overview

The C10 prenyl diphosphates exist as three key isomers whose stereochemistry dictates the downstream enzymatic transformations.

-

Geranyl Diphosphate (GPP): The trans-(or E)-isomer, characterized by the C2-C3 double bond having the methyl group and the C4-chain on opposite sides. For decades, GPP was considered the universal precursor for all monoterpenes.[6][7][8]

-

This compound (NPP): The cis-(or Z)-isomer, where the methyl group and the C4-chain are on the same side of the C2-C3 double bond.[8][9][10][11] The discovery of NPP as a direct enzymatic product and a preferred substrate for certain terpene synthases has revised the classical view of monoterpene biosynthesis.[8][9]

-

Linalyl Diphosphate (LPP): A chiral tertiary allylic isomer that can exist as (3R)- or (3S)-enantiomers.[12][13][14] LPP is a key intermediate formed by the isomerization of GPP or NPP within the active site of many terpene synthases and is crucial for initiating cyclization reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Plasticity engineering of plant monoterpene synthases and application for microbial production of monoterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Old substrates for new enzymes of terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. ENZYME - 2.5.1.142 nerylthis compound synthase [enzyme.expasy.org]

- 10. Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of the Diterpenoid Lycosantalonol via Nerylthis compound in Solanum lycopersicum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Decoding Catalysis by Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of Neryl Diphosphate in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction